molecular formula C18H21N3O5S B6093593 2-(ETHYLSULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE

2-(ETHYLSULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE

Cat. No.: B6093593
M. Wt: 391.4 g/mol
InChI Key: HXKBZCMDNDDVRM-UHFFFAOYSA-N
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Description

2-(ETHYLSULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ETHYLSULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethylsulfanyl Group: This step might involve nucleophilic substitution reactions using ethylthiol.

    Attachment of the Trimethoxyphenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the pyrimidine ring or the ethylsulfanyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while reduction could lead to dihydropyrimidines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

    Receptor Binding:

Medicine

    Drug Development: The compound could serve as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action for 2-(ETHYLSULFANYL)-5-(3,4,5-TRIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets could include kinases, proteases, or other proteins involved in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidines: Other compounds in this family with different substituents.

    Trimethoxyphenyl Derivatives: Compounds with similar aromatic groups but different core structures.

Uniqueness

The unique combination of the ethylsulfanyl group and the trimethoxyphenyl group in this compound might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-5-27-18-20-16-14(17(23)21-18)10(8-13(22)19-16)9-6-11(24-2)15(26-4)12(7-9)25-3/h6-7,10H,5,8H2,1-4H3,(H2,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKBZCMDNDDVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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